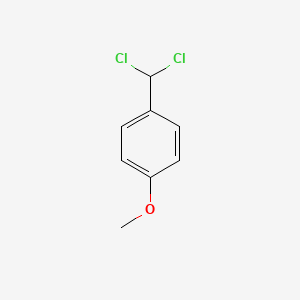![molecular formula C18H19ClN4O B13694723 (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)
(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a phenyldiazenyl group, which is known for its azo linkage, and a tetrahydropyridine ring, which is a partially saturated heterocyclic compound. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride typically involves a multi-step process:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid to form the azo compound.
Cyclization: The azo compound undergoes cyclization with 1,2,3,6-tetrahydropyridine-4-carboxylic acid under acidic conditions to form the target compound.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo group.
作用機序
The mechanism of action of (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo bioreduction to form active metabolites that interact with cellular pathways, leading to various biological effects. The tetrahydropyridine ring may also contribute to its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- (-)-Carvone
Uniqueness
(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride is unique due to its combination of an azo linkage and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C18H19ClN4O |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
N-(4-phenyldiazenylphenyl)-1,2,3,6-tetrahydropyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N4O.ClH/c23-18(14-10-12-19-13-11-14)20-15-6-8-17(9-7-15)22-21-16-4-2-1-3-5-16;/h1-10,19H,11-13H2,(H,20,23);1H |
InChIキー |
LHBKUMVMCSRQOJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)

![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
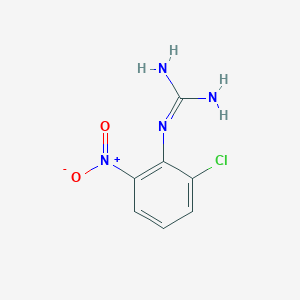
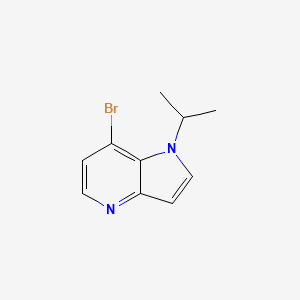
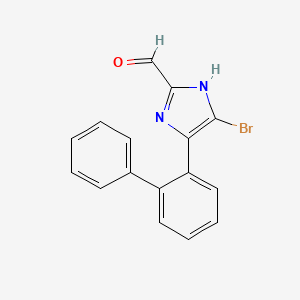
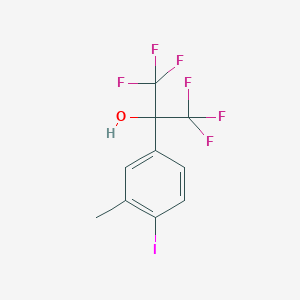
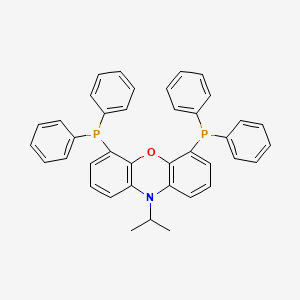
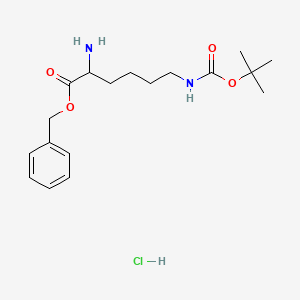
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)

